2-(4-{[(2-fluorophenyl)carbamoyl]amino}phenyl)-N-(2-methoxyethyl)acetamide
Description
2-(4-{[(2-Fluorophenyl)carbamoyl]amino}phenyl)-N-(2-methoxyethyl)acetamide is a synthetic acetamide derivative featuring a urea linkage (carbamoyl group) between a 2-fluorophenyl moiety and a central phenyl ring, with an N-(2-methoxyethyl) substituent on the acetamide nitrogen. This structure combines hydrogen-bonding capacity (via the urea group) with lipophilic and electron-withdrawing properties (2-fluorophenyl and methoxyethyl groups), which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
2-[4-[(2-fluorophenyl)carbamoylamino]phenyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-25-11-10-20-17(23)12-13-6-8-14(9-7-13)21-18(24)22-16-5-3-2-4-15(16)19/h2-9H,10-12H2,1H3,(H,20,23)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRRKSNVXHRHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-{[(2-fluorophenyl)carbamoyl]amino}phenyl)-N-(2-methoxyethyl)acetamide is a member of the acetamide class, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, including antimicrobial, anticancer, and pharmacokinetic properties, supported by case studies and research findings.
Chemical Structure and Properties
- IUPAC Name : 2-(4-{[(2-fluorophenyl)carbamoyl]amino}phenyl)-N-(2-methoxyethyl)acetamide
- Molecular Formula : C16H18F N3O2
- Molecular Weight : 303.33 g/mol
- SMILES Notation : CC(=O)N(C(COC)C1=CC=C(C=C1)N(=O)C(=O)N(C2=CC=C(C=C2)F)C)
Antimicrobial Activity
Research indicates that acetamides exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown promising results against various pathogens, including Klebsiella pneumoniae and Candida albicans. The presence of specific substituents, such as fluorine or chlorine atoms, often enhances the antimicrobial efficacy of these compounds.
- Minimum Inhibitory Concentration (MIC) : The MIC for related acetamides has been documented to be in the low micromolar range, indicating strong antibacterial activity. For example, a study found that a chloro-substituted acetamide demonstrated a MIC of 1-8 µg/mL against K. pneumoniae .
Anticancer Activity
Acetamides have also been evaluated for their anticancer potential. A derivative with a similar structure was tested against human breast adenocarcinoma (MCF-7) cells and exhibited significant cytotoxicity.
- Cytotoxicity Studies : In vitro assays showed that certain acetamide derivatives could induce apoptosis in cancer cells, leading to reduced cell viability. The mechanism often involves the generation of reactive oxygen species (ROS), which contributes to oxidative stress and subsequent cell death .
Study 1: Antimicrobial Efficacy Against Klebsiella pneumoniae
A study investigated the antibacterial activity of various acetamide derivatives, focusing on their structural features. The compound with a fluorophenyl group showed enhanced activity due to its ability to stabilize interactions with bacterial enzymes.
- Findings :
Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of acetamides in MCF-7 cells. The study highlighted the role of ROS in mediating cytotoxic effects.
- Results :
Pharmacokinetics
The pharmacokinetic properties of acetamides are crucial for their therapeutic application. The compound's absorption, distribution, metabolism, and excretion (ADME) profiles have been evaluated in vitro.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. The presence of the fluorophenyl group enhances the compound's ability to interact with biological targets involved in tumor growth. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its utility as a lead compound in anticancer drug development .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that play critical roles in disease pathways. For instance, it has shown promise as an inhibitor of certain proteases linked to cancer metastasis and progression. The structural features of the compound allow it to bind effectively to the active sites of these enzymes, thereby blocking their activity .
Pharmacological Applications
1. Neuropharmacology
The unique structure of 2-(4-{[(2-fluorophenyl)carbamoyl]amino}phenyl)-N-(2-methoxyethyl)acetamide suggests potential applications in neuropharmacology. Studies have indicated that compounds with similar structures can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could lead to developments in treatments for neurological disorders such as depression and anxiety .
2. Antimicrobial Properties
Emerging research points towards the antimicrobial properties of this compound. The incorporation of a fluorinated phenyl group has been associated with enhanced antibacterial activity against Gram-positive bacteria. Further studies are required to elucidate the mechanism of action and to evaluate its efficacy in clinical settings .
Biochemical Applications
1. Drug Design and Development
The compound serves as a valuable scaffold for drug design due to its ability to be modified at various positions without significantly compromising its biological activity. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacokinetic properties and enhance its therapeutic index .
2. Molecular Imaging
The potential use of this compound in molecular imaging is being explored, particularly in positron emission tomography (PET) applications. The incorporation of fluorine-18 into the structure could enable visualization of biological processes in vivo, aiding in early diagnosis and treatment monitoring .
Case Studies
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
